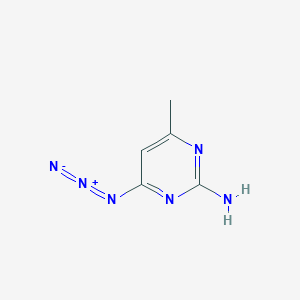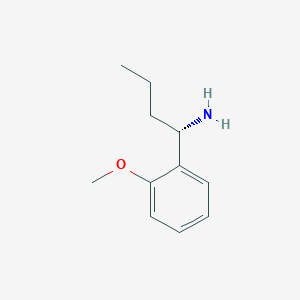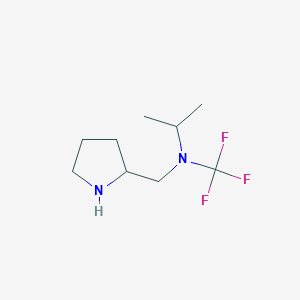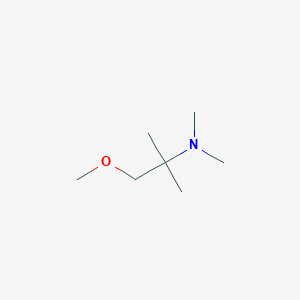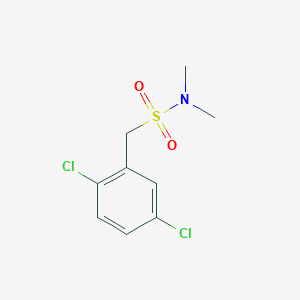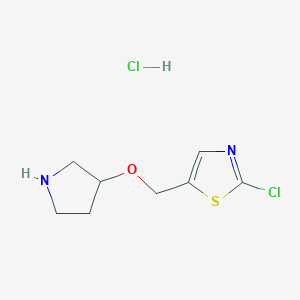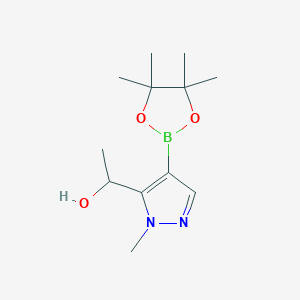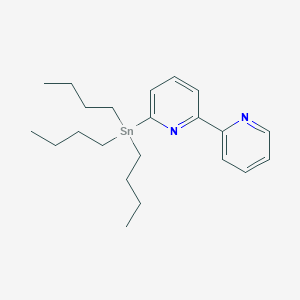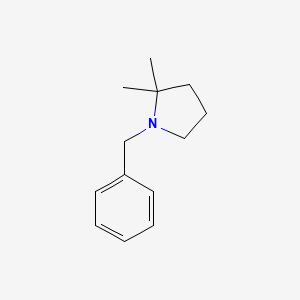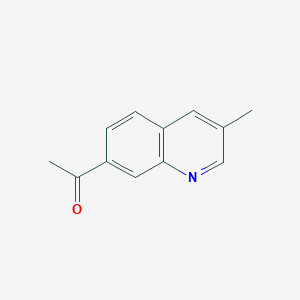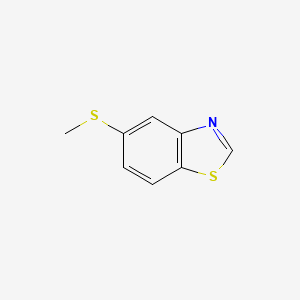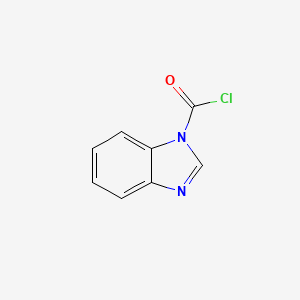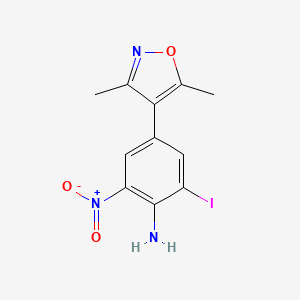
4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a unique structure characterized by an isoxazole ring substituted with dimethyl groups, an iodine atom, and a nitro group attached to an aniline moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline typically involves multiple steps, starting with the formation of the isoxazole ring. One common method includes the cyclization of appropriate precursors under controlled conditions. The introduction of the iodine and nitro groups is achieved through electrophilic substitution reactions. The final step involves the coupling of the isoxazole derivative with an aniline compound under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 4-(3,5-Dimethylisoxazol-4-yl)-2-amino-6-nitroaniline.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoxazole ring and iodine atom contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
- 4-(3,5-Dimethylisoxazol-4-yl)-2-chloro-6-nitroaniline
- 4-(3,5-Dimethylisoxazol-4-yl)-2-bromo-6-nitroaniline
- 4-(3,5-Dimethylisoxazol-4-yl)-2-fluoro-6-nitroaniline
Comparison: Compared to its analogs, 4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline exhibits unique properties due to the presence of the iodine atom. Iodine’s larger atomic size and higher polarizability enhance the compound’s reactivity and binding affinity to specific targets. This makes it a valuable compound for studies requiring high specificity and reactivity.
Properties
Molecular Formula |
C11H10IN3O3 |
|---|---|
Molecular Weight |
359.12 g/mol |
IUPAC Name |
4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-iodo-6-nitroaniline |
InChI |
InChI=1S/C11H10IN3O3/c1-5-10(6(2)18-14-5)7-3-8(12)11(13)9(4-7)15(16)17/h3-4H,13H2,1-2H3 |
InChI Key |
UTICYFGULAXWJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C(=C2)I)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


